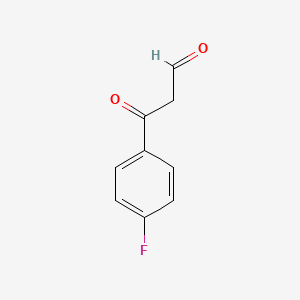

3-(4-Fluorophenyl)-3-oxopropanal

Description

3-(4-Fluorophenyl)-3-oxopropanal is a β-aryl-β-ketopropanal characterized by a 4-fluorophenyl substituent attached to a propanal backbone. This compound features an aldehyde group at the β-position relative to the ketone, distinguishing it from chalcone derivatives (α,β-unsaturated ketones) and pyrazole analogs.

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-oxopropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKFLSXOHXARBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aryl Rings

The 4-fluorophenyl group in the target compound plays a critical role in modulating electronic and steric properties. Comparisons with chalcone derivatives (propanones) reveal that electronegative substituents like fluorine enhance bioactivity. For example:

- Compound 2j (chalcone with 4-bromo/4-fluoro substitution) exhibits an IC50 of 4.703 μM, the highest potency among non-piperazine chalcones .

- Replacing bromine with chlorine (Compound 2h) and fluorine with methoxy increases IC50 to 13.82 μM , highlighting the importance of electronegativity .

The 4-fluoro group in 3-(4-Fluorophenyl)-3-oxopropanal likely confers similar advantages, such as improved binding interactions and metabolic stability compared to electron-donating groups (e.g., methoxy) .

Functional Group Variations

- Aldehyde vs. However, this could also reduce stability under physiological conditions .

- Oxime Derivatives : 3-(4-Chlorophenyl)-3-oxopropanal O-methyloxime () demonstrates how functional group modifications (e.g., oxime formation) can alter physicochemical properties, though biological data is unavailable .

Structural and Conformational Differences

Data Tables

Table 2: Substituent Effects on Bioactivity (Chalcone Derivatives)

| Substituent (Position) | Electronic Effect | Example Compound | IC50 (μM) | Trend |

|---|---|---|---|---|

| 4-Fluoro (B ring) | Electron-withdrawing | 2j | 4.703 | Highest potency |

| 4-Methoxy (B ring) | Electron-donating | 2h | 13.82 | Reduced potency |

| 4-Hydroxy (A ring) | Electron-donating | Cardamonin | 4.35 | High potency |

Key Findings and Implications

Electronegative Substituents : Fluorine at the para position enhances bioactivity, as seen in chalcone SAR . This suggests that this compound may exhibit favorable interactions in biological systems.

Functional Group Reactivity : The aldehyde group may confer unique reactivity but could necessitate stabilization strategies for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.